An In-depth Technical Guide to N-phenylindoline-5-sulfonamide: Core Properties and Scientific Applications
An In-depth Technical Guide to N-phenylindoline-5-sulfonamide: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylindoline-5-sulfonamide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motif, combining an indoline core with a phenylsulfonamide moiety, serves as a versatile scaffold for the design and synthesis of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the fundamental properties of N-phenylindoline-5-sulfonamide, offering insights into its synthesis, physicochemical characteristics, and analytical methodologies. The exploration of its derivatives has revealed promising therapeutic potential, primarily as inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) and various carbonic anhydrase (CA) isoforms, highlighting the importance of understanding the core structure's basic properties.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-phenylindoline-5-sulfonamide is crucial for its application in research and drug development, influencing factors such as solubility, absorption, and interaction with biological targets.
Table 1: Physicochemical Properties of N-phenylindoline-5-sulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂S | - |
| Molecular Weight | 274.34 g/mol | - |
| CAS Number | 92245-85-7 | - |
| Appearance | White to off-white crystalline powder | Vendor Information |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) | Vendor Information |
| pKa (predicted) | The sulfonamide moiety imparts acidic properties. The pKa of sulfonamides can vary widely based on the substituents. For N-arylsulfonamides, the pKa is influenced by the electronic nature of both the aryl group attached to the sulfur and the aryl group on the nitrogen. Generally, electron-withdrawing groups decrease the pKa, making the sulfonamide more acidic.[3] | Theoretical |
| Stability | Sulfonamides can be susceptible to hydrolysis under strong acidic or basic conditions, although they are generally stable under neutral conditions. Stability is also influenced by temperature and light exposure. | General Chemical Knowledge |
Synthesis of N-phenylindoline-5-sulfonamide
The synthesis of N-phenylindoline-5-sulfonamide can be approached through a multi-step process, beginning with the formation of the key intermediate, indoline-5-sulfonamide. This is followed by an N-arylation reaction to introduce the phenyl group.
Synthesis of Indoline-5-sulfonamide (Precursor)
A common route to indoline-5-sulfonamide begins with N-acetylindoline. This protecting group strategy is employed to control reactivity during the sulfonation step.
Experimental Protocol: Synthesis of Indoline-5-sulfonamide [2]
-
Chlorosulfonation of N-acetylindoline: N-acetylindoline is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the indoline ring, primarily at the 5-position due to the directing effects of the acetylamino group.
-
Amination: The resulting 1-acetylindoline-5-sulfonyl chloride is then treated with an ammonia source, such as ammonium hydroxide, to form 1-acetylindoline-5-sulfonamide.
-
Deprotection: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., using hydrochloric acid in methanol) to yield the desired indoline-5-sulfonamide.[2]
Caption: Synthetic pathway to indoline-5-sulfonamide.
N-Arylation of Indoline-5-sulfonamide
The final step involves the formation of the N-phenyl bond. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of indoline-5-sulfonamide with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a base and often a ligand at elevated temperatures.
-
Buchwald-Hartwig Amination: A more modern and often milder alternative, this palladium-catalyzed cross-coupling reaction also couples the sulfonamide with an aryl halide. It typically offers a broader substrate scope and higher functional group tolerance.
Experimental Protocol: General N-Arylation of a Sulfonamide (Illustrative)
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine indoline-5-sulfonamide, the aryl halide (e.g., iodobenzene), a palladium or copper catalyst, a suitable ligand (e.g., a phosphine ligand for Buchwald-Hartwig or a diamine for Ullmann), and a base (e.g., potassium carbonate or sodium tert-butoxide) in an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically ranging from 80 to 150 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to afford N-phenylindoline-5-sulfonamide.
Caption: N-Arylation methods for synthesizing N-phenylindoline-5-sulfonamide.
Analytical Characterization
The structural elucidation and purity assessment of N-phenylindoline-5-sulfonamide are critical for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the indoline ring, the phenyl group, and the sulfonamide N-H proton. The aromatic protons of the indoline and phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The methylene protons of the indoline ring would likely appear as triplets in the upfield region. The sulfonamide proton (SO₂NH) typically appears as a singlet in the downfield region, and its chemical shift can be solvent-dependent.[4]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aromatic carbons of both rings and the aliphatic carbons of the indoline core.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for sulfonamides. The fragmentation of aromatic sulfonamides in the gas phase can involve complex rearrangements, including the characteristic loss of SO₂.[5]
Table 2: General Analytical Methods for Sulfonamide Characterization
| Technique | Purpose | Expected Observations for N-phenylindoline-5-sulfonamide |
| HPLC | Purity assessment and quantification | A single major peak under optimized conditions (e.g., reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with an acid modifier).[6] |
| ¹H NMR | Structural elucidation | Signals corresponding to aromatic, aliphatic (indoline CH₂ groups), and sulfonamide N-H protons. |
| ¹³C NMR | Structural elucidation | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI-MS) | Molecular weight determination and structural confirmation | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching (sulfonamide and indoline), S=O stretching (asymmetric and symmetric), and aromatic C-H stretching. The S=O stretching vibrations are typically strong and appear in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[4] |
Biological Activity and Applications
While specific biological activity data for the parent N-phenylindoline-5-sulfonamide is not extensively reported in the public domain, the core structure is a key component of various biologically active derivatives.
As an MGAT2 Inhibitor Scaffold
Derivatives of N-phenylindoline-5-sulfonamide have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme involved in the absorption of dietary fat.[1] Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. A derivative of N-phenylindoline-5-sulfonamide demonstrated a high potency with an IC₅₀ value of 1.0 nM and excellent selectivity against other related acyltransferases.[1] Further optimization of this scaffold led to the discovery of orally bioavailable compounds that effectively suppressed the elevation of plasma triacylglycerol levels in animal models.[1]
As a Carbonic Anhydrase Inhibitor Scaffold
The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). The indoline-5-sulfonamide scaffold has been utilized to develop inhibitors of various CA isoforms, some of which are associated with diseases such as cancer.[2] Derivatives of indoline-5-sulfonamide have shown inhibitory activity against tumor-associated CA IX and CA XII.[2] The N-phenyl group in N-phenylindoline-5-sulfonamide can be further functionalized to explore structure-activity relationships and enhance inhibitory potency and selectivity.
Caption: Biological applications of the N-phenylindoline-5-sulfonamide scaffold.
Conclusion
N-phenylindoline-5-sulfonamide is a foundational molecule with significant potential in medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes well-established synthetic methodologies. A comprehensive understanding of its physicochemical and analytical properties is essential for its effective use in the design and development of novel therapeutic agents. The demonstrated success of its derivatives as potent enzyme inhibitors underscores the importance of this core scaffold in the ongoing quest for new and effective treatments for a range of diseases. Further research into the specific biological activities of the parent compound and the continued exploration of its derivatives are warranted.
References
- Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 2015. [URL not available]
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 2020. [URL not available]
- Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, 2009. [URL not available]
- Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library, 2013. [URL not available]
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 2022. [URL not available]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 2021. [URL not available]
- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 2020. [URL not available]
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of the Iranian Chemical Society, 2023. [URL not available]
- The pK a values of the sulfonamides investigated.
- Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 2023. [URL not available]
- Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS).
- Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent.
- Rapid determination of sulfonamides in milk samples using fluorescence spectroscopy and class modeling with n-way partial least squares. Analytica Chimica Acta, 2007. [URL not available]
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 2022. [URL not available]
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2022. [URL not available]
- Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress, 2020. [URL not available]
- Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 2005. [URL not available]
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 2022. [URL not available]
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003. [URL not available]
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2008. [URL not available]
- benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [URL not available]
- Sulfanilamide(63-74-1) 1H NMR spectrum. ChemicalBook. [URL not available]
- P-TOLUENESULFONANILIDE(68-34-8) 1H NMR spectrum. ChemicalBook. [URL not available]
- 2-Phenylindole(948-65-2) 1H NMR spectrum. ChemicalBook. [URL not available]
Sources
- 1. Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
